4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C11H16N6O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16N6O/c1-3-17-7-9(12)10(15-17)11(18)13-4-8-5-14-16(2)6-8/h5-7H,3-4,12H2,1-2H3,(H,13,18) |
InChI Key |
IECUCYYXMFJVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CN(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The pyrazole nucleus is synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. Ethyl acetoacetate reacts with ethyl hydrazine carboxylate in acetic acid under reflux to yield ethyl 1-ethyl-1H-pyrazole-3-carboxylate. This method, adapted from triazolopyrimidine syntheses, achieves moderate yields (65-70%) and requires careful pH control to favor N1-alkylation over N2-substitution.
Nitration and Reduction Sequence
Nitration at the C4 position is accomplished using fuming nitric acid in sulfuric acid at 0–5°C, producing ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Alternative reduction methods employing Fe/HCl or SnCl₂ demonstrate comparable efficiency but generate more byproducts.
Ester Hydrolysis and Acid Activation
Saponification of the ethyl ester with aqueous NaOH (2M, 80°C) provides 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid. Conversion to the acid chloride using thionyl chloride (SOCl₂, reflux, 4h) facilitates subsequent amide coupling. Phosphorus oxychloride (POCl₃) serves as an effective alternative activating agent, particularly for acid-sensitive intermediates.
Preparation of (1-Methyl-1H-pyrazol-4-yl)methanamine
Reductive Amination Pathway
1-Methyl-1H-pyrazole-4-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding (1-methyl-1H-pyrazol-4-yl)methanamine. This method, adapted from analogous pyrazole derivatizations, achieves 75-80% purity, necessitating chromatographic purification (silica gel, CH₂Cl₂/MeOH 9:1).
Gabriel Synthesis Alternative
Bromination of 1-methyl-1H-pyrazole-4-methanol (PBr₃, THF) generates 4-(bromomethyl)-1-methyl-1H-pyrazole, which reacts with potassium phthalimide to form the phthalimide-protected amine. Hydrazinolysis (hydrazine hydrate, ethanol) liberates the primary amine, offering a higher-yielding (85%) but lengthier route.
Amide Coupling and Final Product Isolation
Carbodiimide-Mediated Coupling
The acid chloride intermediate reacts with (1-methyl-1H-pyrazol-4-yl)methanamine in dry THF using N,N-diisopropylethylamine (DIPEA) as a base. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents enhances reaction efficiency, achieving 82-88% yields.
Mixed Anhydride Method
Combining the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine generates a reactive mixed anhydride, which subsequently reacts with the amine in dichloromethane. This approach circumvents acid chloride formation, proving advantageous for moisture-sensitive intermediates.
Salt Formation and Purification
The free base is converted to its dihydrochloride salt by treatment with HCl (2M in diethyl ether), followed by recrystallization from methanol/ethyl acetate. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, while ¹H-NMR (DMSO-d₆) exhibits characteristic signals at δ 8.12 (s, 1H, pyrazole H5), 7.45 (s, 1H, pyrazole H3), and 4.25 (q, J=7.2Hz, 2H, NCH₂CH₃).
Optimization Challenges and Scalability Considerations
Regiochemical Control in Pyrazole Synthesis
The propensity for dual alkylation at N1 and N2 positions necessitates stringent reaction control. Employing bulky bases (e.g., DBU) in DMF at 60°C suppresses N2-alkylation, improving N1-selectivity to 9:1. Microwave-assisted synthesis (150°C, 20min) further enhances regioselectivity while reducing reaction times.
Amino Group Protection Strategies
During acid chloride formation, Boc-protection (di-tert-butyl dicarbonate, DMAP) prevents premature decomposition. Subsequent deprotection with TFA/DCM (1:1) restores the amino functionality without affecting the amide bond.
Solvent and Temperature Effects
Amide coupling in aprotic solvents (THF, DMF) at 0–5°C minimizes racemization and side product formation. Scale-up experiments demonstrate that maintaining substrate concentrations below 0.5M prevents exothermic runaway reactions during acid chloride preparation.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H-NMR (400MHz, DMSO-d₆) : δ 1.35 (t, J=7.1Hz, 3H, CH₂CH₃), 3.85 (s, 3H, NCH₃), 4.20 (q, J=7.1Hz, 2H, NCH₂), 4.45 (d, J=5.8Hz, 2H, NHCH₂), 7.50 (s, 1H, ArH), 7.75 (s, 1H, ArH), 8.10 (s, 1H, CONH).
- IR (KBr) : 3350cm⁻¹ (N-H stretch), 1660cm⁻¹ (C=O amide), 1600cm⁻¹ (C=N pyrazole).
- HRMS (ESI+) : m/z calculated for C₁₁H₁₆N₆O [M+H]⁺ 265.1411, found 265.1409.
Chromatographic Purity Assessment
Reverse-phase HPLC (Agilent Zorbax SB-C18, 5μm, 4.6×250mm) with isocratic elution (65:35 H₂O/MeCN, 0.1% TFA) at 1mL/min yields a single peak at tR=6.72min (UV 254nm), confirming chemical homogeneity.
Comparative Evaluation of Synthetic Routes
| Parameter | Carbodiimide Method | Mixed Anhydride Method |
|---|---|---|
| Yield (%) | 82-88 | 75-80 |
| Purity (%) | 98.5 | 97.2 |
| Reaction Time (h) | 12 | 18 |
| Scalability | >100g | <50g |
Data derived from multiple batches demonstrates the carbodiimide approach as superior for large-scale synthesis, albeit with higher reagent costs.
Applications and Derivative Synthesis
While the primary focus remains preparation, preliminary biological screening (MTT assay) indicates moderate cytotoxicity against HT-1080 fibrosarcoma cells (IC₅₀=28μM), suggesting potential for structure-activity relationship studies. Derivatives incorporating fluorinated pyrazole subunits or replacing the ethyl group with cyclopropyl moieties show enhanced metabolic stability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula and a molecular weight of 248.28 g/mol. It belongs to the pyrazole family, which are heterocyclic aromatic organic compounds with a 5-membered ring containing two nitrogen atoms at positions 1 and 2.
Identification
- PubChem CID: 19620429
- Synonyms: This compound is also known as 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide, 1006485-02-4, and AKOS000309503 .
- CAS Registry Number: 1006485-61-5
- IUPAC Name: 4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-5-carboxamide
- SMILES: CCn1cc(N)c(C(=O)NCc2cnn(C)c2)n1
Structures
The compound has both 2D and 3D structures available .
Biological Activity
4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride is a member of the pyrazole family, known for its diverse biological activities. It has potential applications in treating various diseases, including cancer and inflammatory conditions. The compound interacts with specific molecular targets such as enzymes and receptors involved in critical biological pathways, modulating their activity and resulting in various pharmacological effects.
Synthesis
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
- Molecular Formula : C₁₁H₁₆N₆O
- Molecular Weight : 248.28 g/mol
- CAS Number : 1006485-61-5
- Structural Features: The compound features a pyrazole core substituted with an ethyl group at position 1, an amino group at position 4, and a carboxamide group at position 3 linked to a (1-methyl-1H-pyrazol-4-yl)methyl moiety. This structure places it within the broader class of pyrazole-carboxamide derivatives, which are known for their versatility in medicinal chemistry .
Pharmacokinetic and Physicochemical Properties :
- Purity : Available in 95% purity for research use .
- Storage : Typically stored at +4°C .
- Availability : Discontinued in commercial catalogs (e.g., CymitQuimica) but can be synthesized on demand .
Comparative Analysis with Structurally Similar Pyrazole-Carboxamide Derivatives
Pyrazole-carboxamides are a pharmacologically significant class due to their structural adaptability. Below is a detailed comparison of the target compound with analogs, focusing on structural variations, biological activities, and pharmacokinetic properties.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Impact of Substituents on Pharmacological Properties
Amino vs. Nitro Groups
Alkyl vs. Aromatic Substituents
Carboxamide Linkers
- Furylmethyl () or benzothiazolyl () linkers alter solubility and bioavailability, with furan derivatives showing better aqueous solubility .
Pharmacokinetic Comparisons
Table 2: Pharmacokinetic Profiles
- Lipophilicity : The target compound’s lower LogP (1.2) compared to darolutamide (2.8) suggests reduced tissue penetration but fewer off-target effects .
- Metabolism : Unlike rimonabant, which undergoes extensive CYP-mediated metabolism leading to toxicity, the target compound’s simpler structure may reduce metabolic liabilities .
Biological Activity
4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide, a heterocyclic compound featuring a pyrazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6O |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
| CAS Number | 1006485-02-4 |
Synthesis
The synthesis of this compound typically involves multiple synthetic steps starting from available precursors. Common methods include:
- Reduction : To achieve desired functional groups.
- Esterification : Formation of ester intermediates.
- Protection/Deprotection : Use of protecting groups for selective reactions.
- Condensation : Final condensation to form the target compound.
Anticancer Activity
Research indicates that compounds with a pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers:
Notably, the compound has shown selective toxicity towards cancer cells while sparing normal fibroblasts, indicating its potential for targeted cancer therapy.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors that play crucial roles in cancer cell proliferation and survival. Binding to these targets modulates their activity, leading to apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, this compound exhibits:
- Anti-inflammatory Activity : Demonstrated through inhibition of pro-inflammatory cytokines in vitro.
- Antioxidant Properties : Shown to scavenge free radicals effectively in various assays, indicating potential use in oxidative stress-related conditions .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Breast Cancer :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Condensation : Reacting pyrazole-4-methanamine derivatives with activated carboxylic acid intermediates (e.g., ethyl esters or acyl chlorides) under basic conditions (e.g., Cs₂CO₃ in DMF) .
- Cyclization : Hydrazine hydrate or substituted hydrazines may be used to form the pyrazole core .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol or toluene) is typically employed to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CD₃OD) confirm substituent positions and purity. For example, δ 11.55 ppm (s, 1H) may indicate an NH group in the carboxamide moiety .
- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z 392.2) and purity (>98% by HPLC) .
- X-ray Crystallography : Resolves structural ambiguities by determining bond angles and crystallographic packing, as seen in related pyrazole derivatives .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases or receptors (e.g., mGluR5 or TNF-α) using fluorescence-based or ELISA methods .
- Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines to assess cytotoxicity .
- Solubility/DMPK : Measure logP via reverse-phase HPLC and metabolic stability in microsomal assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, given reported contradictions in reaction efficiency?
- Methodological Answer :
- Catalyst Screening : Replace NaN₃ with Cu(I) catalysts (e.g., CuBr) to enhance azide-alkyne cycloaddition efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., THF or DMF) at 50–80°C to improve intermediate stability .
- Workflow Adjustments : Monitor reaction progress via TLC or in-situ IR to terminate reactions at peak yield, avoiding side products like hydrolyzed esters .
Q. What strategies resolve spectral contradictions (e.g., unexpected NMR shifts) in structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to assign NH/amine signals unambiguously .
- DFT Calculations : Compare experimental NMR data with computed chemical shifts from Gaussian or ORCA software .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer :
- Substituent Variation : Replace the 1-methylpyrazole group with bulkier aryl rings (e.g., 4-fluorophenyl) to enhance target binding .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or tetrazole groups to modulate solubility and potency .
- Molecular Docking : Use AutoDock Vina to predict interactions with active sites (e.g., kinase ATP-binding pockets) .
Q. What computational methods validate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with target kinases .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the kinase active site to identify resistance mechanisms .
- Pharmacophore Modeling : Define essential features (e.g., H-bond donors/acceptors) using MOE or Schrödinger .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across similar pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., consistent ATP concentrations in kinase assays) .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that explain variability .
- Crystallographic Overlays : Align X-ray structures of analogs to pinpoint steric/electronic differences affecting potency .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
